REACTION_CXSMILES
|
[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:25]([O:32][C:33]1[CH:40]=[CH:39][C:36]([CH:37]=O)=[CH:35][CH:34]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>ClCCl>[CH2:25]([O:32][C:33]1[CH:34]=[CH:35][C:36]([CH:37]=[C:1]([Br:5])[Br:2])=[CH:39][CH:40]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
78.1 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
123.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
460 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried 1000 ml three neck round bottom flask under nitrogen at 0° C
|
Type
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STIRRING
|
Details
|
The reaction was stirred 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
was washed successively with 1×100 ml water and 1×100 ml saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
were poured into 3 liters hexane
|
Type
|
CUSTOM
|
Details
|
The supernatant was collected
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a minimum amount of dichloromethane
|
Type
|
ADDITION
|
Details
|
This solution was also poured into 3 liters hexane
|
Type
|
FILTRATION
|
Details
|
The combined supernatants were filtered through a 125 ml plug of silica gel (230-400 mesh) in a 600 ml
|
Type
|
FILTRATION
|
Details
|
coarse filter funnel
|
Type
|
WASH
|
Details
|
The plug was washed with 1 liter 15% ethyl acetate/hexane
|
Type
|
CONCENTRATION
|
Details
|
the combined eluents were concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=C(Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |